N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide
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Overview
Description
“N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide” is a compound that belongs to the class of thiazoles, which are important heterocyclic compounds . Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazoles are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
- Applications :
- Example : Compound 4 with a 3,4-dimethoxyphenyl moiety exhibited potent inhibitory activity against microbial strains, comparable to vancomycin .
- Fluorescent Properties : π-Conjugated benzo[b]naphtho[1,2-d]thiophene sulfoxides exhibit excellent fluorescence characteristics in solution and the solid state .
- Therapeutic Implications : The blood pressure-lowering effect suggests KCa3.1 channel activation as a novel approach for hypertension treatment .
Potassium Channel Activation
Antimicrobial Activity
Biodegradation-Inspired Synthesis
Neuroprotective Potential
Endothelium-Derived Hyperpolarizing Factor (EDHF)
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The orientation of the thiazole ring towards the target site can be influenced by substituents at positions 2 and 4 .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Future Directions
The future directions for “N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide” could involve further studies to understand its exact mechanism of action, potential therapeutic applications, and safety profile. Given the wide range of biological activities exhibited by thiazoles , this compound could be a promising candidate for drug development.
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2S/c27-23(17-8-6-11-19(15-17)28-18-9-2-1-3-10-18)26-24-25-22-20-12-5-4-7-16(20)13-14-21(22)29-24/h1-15H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDREIXHQXCNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide |
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